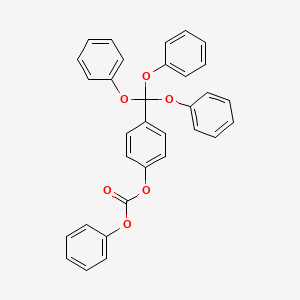
Phenyl 4-(triphenoxymethyl)phenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-(triphenoxymethyl)phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a phenyl group attached to a carbonate moiety, which is further substituted with a triphenoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(triphenoxymethyl)phenyl carbonate typically involves the reaction of phenol derivatives with carbonyl compounds under specific conditionsThe reaction conditions often require the use of catalysts such as hydrogen bromide or boron tribromide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 4-(triphenoxymethyl)phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonate group into other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Strong nucleophiles like phenoxide ions are often employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted phenyl carbonates.
Applications De Recherche Scientifique
Phenyl 4-(triphenoxymethyl)phenyl carbonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: It is used in the production of polymers, adhesives, and coatings due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of Phenyl 4-(triphenoxymethyl)phenyl carbonate involves its interaction with specific molecular targets. The carbonate group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations. The pathways involved often include nucleophilic acyl substitution reactions, which are facilitated by the presence of electron-withdrawing groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl 4-nitrophenyl carbonate
- Phenyl 2,4-dinitrophenyl carbonate
- Bis(pentafluorophenyl) carbonate
Uniqueness
Phenyl 4-(triphenoxymethyl)phenyl carbonate is unique due to its triphenoxymethyl substitution, which imparts distinct chemical properties compared to other phenyl carbonates.
Propriétés
Numéro CAS |
49758-57-8 |
|---|---|
Formule moléculaire |
C32H24O6 |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
phenyl [4-(triphenoxymethyl)phenyl] carbonate |
InChI |
InChI=1S/C32H24O6/c33-31(34-26-13-5-1-6-14-26)35-27-23-21-25(22-24-27)32(36-28-15-7-2-8-16-28,37-29-17-9-3-10-18-29)38-30-19-11-4-12-20-30/h1-24H |
Clé InChI |
RNLPHXPVXQWKSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(OC3=CC=CC=C3)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


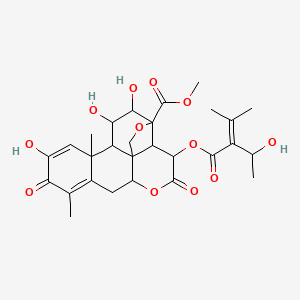
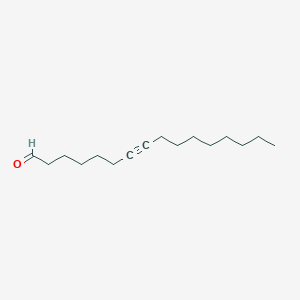
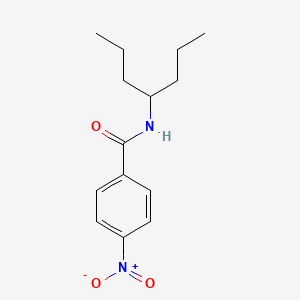
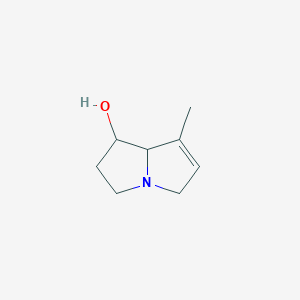
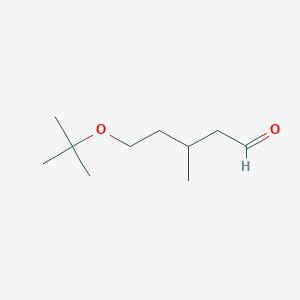
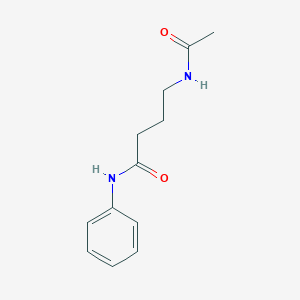
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
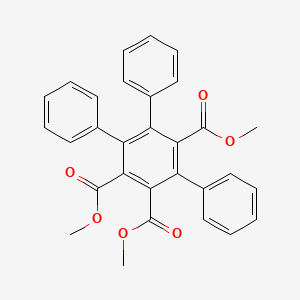
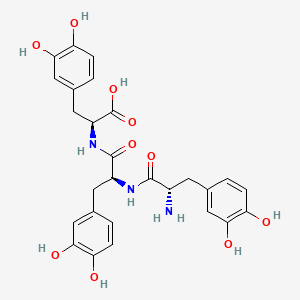
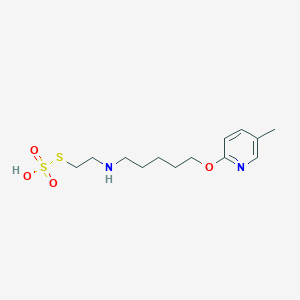

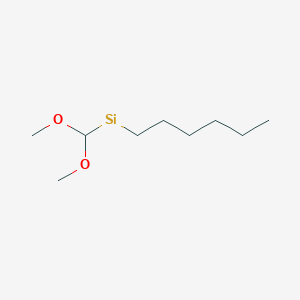
![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)
